

"1-Bromo-2,4-dimethyl-5-nitrobenzene CAS number and synonyms"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2,4-dimethyl-5-nitrobenzene

Cat. No.: B1281908

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Technical Guide: 1-Bromo-2,4-dimethyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **1-Bromo-2,4-dimethyl-5-nitrobenzene**, a key chemical intermediate. This document outlines its chemical identity, physical and spectral properties, detailed experimental protocols for its synthesis and purification, and its applications in chemical synthesis, particularly in the pharmaceutical field.

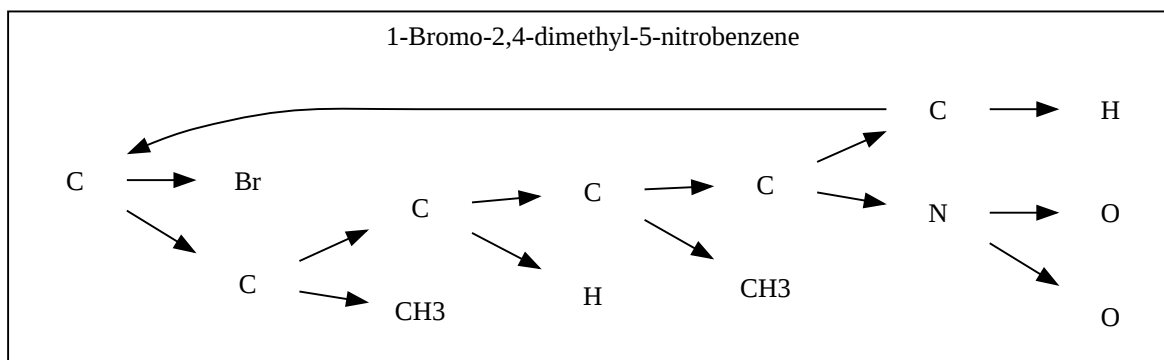
Chemical Identity and Properties

CAS Number: 69383-59-1[1]

Synonyms:

- 2-NITRO-4-BROMO-M-XYLENE[2]
- 4-BROMO-6-NITRO-M-XYLENE[2]
- 5-Bromo-2,4-dimethylnitrobenzene[1]
- Benzene, 1-bromo-2,4-dimethyl-5-nitro-[1]

Chemical Structure:



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Molecular Structure of **1-Bromo-2,4-dimethyl-5-nitrobenzene**

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **1-Bromo-2,4-dimethyl-5-nitrobenzene**.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BrNO ₂	[1]
Molecular Weight	230.06 g/mol	[1]
Appearance	Pale yellow solid	[2]
Melting Point	54-56 °C	[2]
Solubility	Slightly soluble in water	[2][3]
Storage Temperature	2-8°C	[2]

Spectral Data

While specific spectral data for **1-Bromo-2,4-dimethyl-5-nitrobenzene** is not readily available in public databases, data for structurally similar compounds can provide valuable insights for characterization. For instance, the ^1H NMR and ^{13}C NMR spectra of nitro- and bromo-substituted benzene derivatives show characteristic shifts that can be used for comparative analysis.

Experimental Protocols

Synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene

A common method for the synthesis of **1-Bromo-2,4-dimethyl-5-nitrobenzene** involves the nitration of 2,4-dimethylbromobenzene.

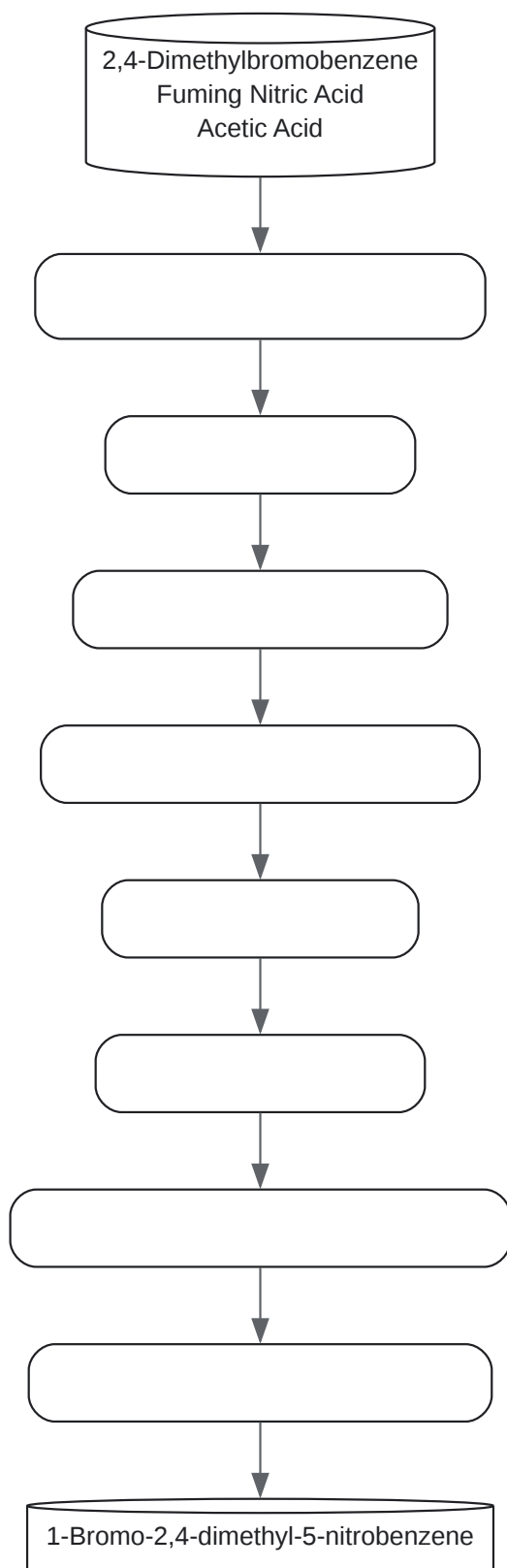
Materials:

- 2,4-Dimethylbromobenzene
- Fuming nitric acid
- Acetic acid (AcOH)
- Ice

Procedure:

- In a flask suitable for reactions under cooling, dissolve 2,4-dimethylbromobenzene in acetic acid.
- Cool the solution in an ice bath to maintain a low temperature.
- Slowly add fuming nitric acid to the cooled solution with constant stirring. Careful control of the addition rate is crucial to manage the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately one hour.
- Heat the mixture to 80°C for two hours to ensure the reaction goes to completion.
- Cool the reaction mixture back to room temperature.

- Pour the cooled mixture into a beaker containing ice water while stirring. This will cause the product to precipitate out of the solution.
- Collect the solid precipitate by suction filtration. The resulting solid is **1-Bromo-2,4-dimethyl-5-nitrobenzene** and can often be used in subsequent steps without further purification.[4]



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Workflow for the Synthesis of **1-Bromo-2,4-dimethyl-5-nitrobenzene**

Purification by Recrystallization

For applications requiring high purity, **1-Bromo-2,4-dimethyl-5-nitrobenzene** can be purified by recrystallization.

General Protocol:

- **Solvent Selection:** Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are common choices for similar compounds.
- **Dissolution:** Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by suction filtration.
- **Washing:** Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the crystals under vacuum to remove any residual solvent.

Applications in Synthesis

1-Bromo-2,4-dimethyl-5-nitrobenzene is a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical, pharmaceutical, and dyestuff industries.^[2]

Synthesis of 4-Bromo-5-methylindole

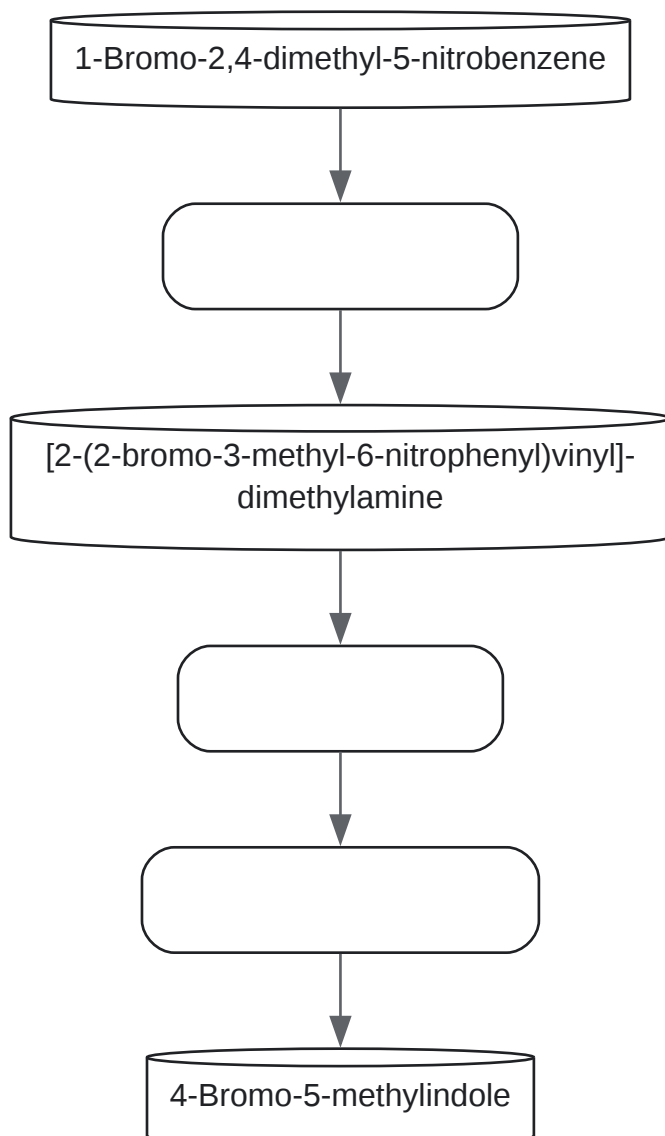
One notable application is in the preparation of 4-bromo-5-methylindole, a precursor for various biologically active compounds.^[4]

Step 1: Synthesis of [2-(2-bromo-3-methyl-6-nitrophenyl)vinyl]-dimethylamine

- A mixture of **1-Bromo-2,4-dimethyl-5-nitrobenzene** and pyrrolidine in a solution of dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) is heated in a sealed tube.
- After the reaction, the mixture is diluted with water and the product is extracted with ethyl acetate (EtOAc).
- The organic layer is dried and concentrated to yield the crude product.[\[4\]](#)

Step 2: Synthesis of 4-bromo-5-methylindole

- The crude product from Step 1 is dissolved in a mixture of acetic acid and water and cooled.
- Zinc powder is added in portions to the cooled solution.
- The reaction mixture is then heated.
- After the reaction is complete, the mixture is diluted with water and the product is extracted with ethyl acetate.
- The crude product is purified by silica gel column chromatography to yield 4-bromo-5-methylindole.[\[4\]](#)



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Synthetic Pathway to 4-Bromo-5-methylindole

Safety and Handling

1-Bromo-2,4-dimethyl-5-nitrobenzene is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1]

Precautionary Measures:

- Use in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention. For skin contact, remove contaminated clothing and rinse the skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and do not induce vomiting.[4]

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- To cite this document: BenchChem. ["1-Bromo-2,4-dimethyl-5-nitrobenzene CAS number and synonyms"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281908#1-bromo-2-4-dimethyl-5-nitrobenzene-cas-number-and-synonyms]

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